molecular formula C21H16BrNO4S B300592 (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300592
M. Wt: 458.3 g/mol
InChI Key: WGPBCRZSWIRFGQ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as BMBMT, is a synthetic compound that has shown potential in various scientific research applications. BMBMT belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, studies suggest that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of certain enzymes involved in glucose metabolism, leading to increased glucose uptake in cells. Furthermore, (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
(5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells, inhibit glucose metabolism enzymes, and reduce the production of pro-inflammatory cytokines. Additionally, (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve glucose uptake in insulin-resistant cells and may have potential in treating diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications in various scientific research fields. (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has shown promising results in vitro for its anticancer, antidiabetic, and anti-inflammatory properties. However, one limitation of using (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione research. One area of interest is the development of (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione and its potential therapeutic applications. (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione may also have potential in combination therapy with other anticancer or anti-inflammatory agents. Furthermore, (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione may have potential in treating other diseases, such as neurodegenerative diseases, and further studies are needed to explore this potential.

Synthesis Methods

The synthesis of (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde with 3-benzyl-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction results in the formation of (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione as a yellow solid with a melting point of 218-220°C.

Scientific Research Applications

(5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been studied for its antidiabetic properties and has been found to improve glucose uptake in insulin-resistant cells. Additionally, (5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to possess anti-inflammatory properties and may have potential in treating inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

(5E)-3-benzyl-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H16BrNO4S

Molecular Weight

458.3 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H16BrNO4S/c1-3-9-27-19-15(10-16(22)12-17(19)26-2)11-18-20(24)23(21(25)28-18)13-14-7-5-4-6-8-14/h1,4-8,10-12H,9,13H2,2H3/b18-11+

InChI Key

WGPBCRZSWIRFGQ-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC#C)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br

SMILES

COC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC#C

Canonical SMILES

COC1=CC(=CC(=C1OCC#C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br

Origin of Product

United States

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